molecular formula C18H18N2O4S2 B2970268 3-((4-methoxyphenyl)sulfonyl)-N-(6-methylbenzo[d]thiazol-2-yl)propanamide CAS No. 922955-17-7

3-((4-methoxyphenyl)sulfonyl)-N-(6-methylbenzo[d]thiazol-2-yl)propanamide

Cat. No. B2970268
CAS RN: 922955-17-7
M. Wt: 390.47
InChI Key: DYESUUVRDLCWAY-UHFFFAOYSA-N
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Description

3-((4-methoxyphenyl)sulfonyl)-N-(6-methylbenzo[d]thiazol-2-yl)propanamide, also known as PMSF, is a chemical compound that has gained significant attention in scientific research due to its various applications in biochemistry and molecular biology. PMSF is a protease inhibitor that is commonly used in laboratory experiments to prevent the degradation of proteins during purification and analysis.

Scientific Research Applications

Photodynamic Therapy Applications

The study by Pişkin, Canpolat, and Öztürk (2020) introduces new zinc phthalocyanine derivatives substituted with benzenesulfonamide groups. These compounds exhibit high singlet oxygen quantum yield, good fluorescence properties, and appropriate photodegradation quantum yield, making them potentially effective Type II photosensitizers for cancer treatment in photodynamic therapy (Pişkin, Canpolat, & Öztürk, 2020).

Anticonvulsant Activity

Farag et al. (2012) synthesized derivatives of heterocyclic compounds containing a sulfonamide thiazole moiety, demonstrating significant anticonvulsant effects in preclinical evaluations. This research points to the potential of sulfonamide derivatives in developing new anticonvulsant drugs (Farag et al., 2012).

Environmental Degradation of Antibiotics

Ricken et al. (2013) described an unusual microbial degradation pathway for sulfonamide antibiotics by Microbacterium sp. This pathway involves ipso-hydroxylation followed by fragmentation, offering insights into environmental bioremediation strategies for persistent antibiotic residues (Ricken et al., 2013).

Proton Exchange Membranes in Fuel Cells

Kim, Robertson, and Guiver (2008) synthesized comb-shaped sulfonated poly(arylene ether sulfone) copolymers, demonstrating high proton conductivity. These materials are explored for their potential use in fuel cell applications, indicating the role of sulfonated compounds in advancing renewable energy technologies (Kim, Robertson, & Guiver, 2008).

properties

IUPAC Name

3-(4-methoxyphenyl)sulfonyl-N-(6-methyl-1,3-benzothiazol-2-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O4S2/c1-12-3-8-15-16(11-12)25-18(19-15)20-17(21)9-10-26(22,23)14-6-4-13(24-2)5-7-14/h3-8,11H,9-10H2,1-2H3,(H,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYESUUVRDLCWAY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N=C(S2)NC(=O)CCS(=O)(=O)C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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